![molecular formula C21H26N4O4 B3002640 N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-nitrobenzamide CAS No. 898430-51-8](/img/structure/B3002640.png)
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-nitrobenzamide, is a derivative of benzamide with potential pharmacological properties. It is structurally related to a series of compounds that have been synthesized and evaluated for their affinity and selectivity towards dopamine receptors, particularly the D4 subtype, which is implicated in various neurological and psychiatric disorders . The compound's structure includes a methoxybenzamide moiety and a methylpiperazine group, which are common features in ligands with affinity for dopamine receptors.
Synthesis Analysis
The synthesis of related compounds involves the formation of an amide bond between a substituted benzamide and a piperazine ring. For instance, the synthesis of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a close analogue, was achieved by linking the benzamide fragment to the piperazine ring via an alkyl chain . Modifications to the amide bond and the alkyl chain length were found to affect the dopamine D4 receptor affinity, with elongation generally causing a decrease in affinity . The synthesis of these compounds is typically followed by binding studies to evaluate their affinity for various receptors.
Molecular Structure Analysis
The molecular structure of related benzamides has been characterized using various spectroscopic methods, including NMR, MS, and IR, as well as X-ray diffraction . These studies help in understanding the structure-property relationships, which are crucial for the design of compounds with desired biological activities. The crystal structure of a similar compound, 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, revealed a monoclinic space group with specific unit cell parameters, and the structure was stabilized by pi-pi conjugation and hydrogen bonding interactions .
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives is influenced by the substituents on the benzamide ring and the piperazine moiety. For example, the nitro group in 4-nitro-N-phenylbenzamides is a key functional group that can undergo reduction to form amino derivatives, which have different pharmacological properties . The presence of electron-donating or electron-withdrawing groups on the benzamide ring can also affect the compound's reactivity and, consequently, its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The polarizability and molar refraction of a related antiemetic drug were studied in aqueous solutions, indicating the influence of drug concentration on these properties . These properties are important for the pharmacokinetics and pharmacodynamics of the compounds, as they can affect absorption, distribution, metabolism, and excretion (ADME) profiles.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound was involved in a study focusing on the synthesis and analysis of new psychoactive substances. It was synthesized by reacting 4-methoxybenzoyl chloride with 1-methylpiperazine, highlighting its relevance in creating novel compounds for research purposes (Power et al., 2014).
Advanced Radiopharmaceutical Synthesis
- An efficient method for the automated synthesis of a related compound, 4-(2′-methoxyphenyl)-1-[2′-(N-2″-pyridinyl)-p-[18F]fluorobenzamido]ethylpiperazine (p-[18F]MPPF), was developed. This showcases the compound's role in the production of sophisticated radiolabeled compounds for medical imaging (Hayashi et al., 2012).
Anticonvulsant Research
- The compound's derivative, N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, demonstrated high anticonvulsive activity in studies, pointing towards its potential as a base for developing new anticonvulsant drugs (Sych et al., 2018).
Bioactive Compound Development
- Related compounds were studied for their cytotoxic/anticancer and carbonic anhydrase inhibitory effects, indicating the compound's relevance in the creation of bioactive molecules for therapeutic purposes (Gul et al., 2019).
Neurotropic Properties
- Analogous compounds were evaluated for their psycho- and neurotropic properties, demonstrating potential for development into psychoactive medications (Podolsky et al., 2017).
Molecular Studies
- N,N-Diacylaniline derivatives, which include similar molecular structures, were synthesized and characterized, contributing to the understanding of molecular properties and interactions (Al‐Sehemi et al., 2017).
Polymerization Research
- Studies involving N-phenylalkoxyamine derivatives, closely related to the compound, provided insights into controlled polymerization processes (Greene & Grubbs, 2010).
Eigenschaften
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-23-10-12-24(13-11-23)20(16-6-8-19(29-2)9-7-16)15-22-21(26)17-4-3-5-18(14-17)25(27)28/h3-9,14,20H,10-13,15H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYMIRDIDBDWGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.